

Application Note: Unveiling the Molecular Architecture of Civetone using High-Resolution NMR Spectroscopy

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Compound of Interest

Compound Name:	Civetone
CAS No.:	542-46-1
Cat. No.:	B1240492

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Introduction: The Enduring Allure of Civetone and the Need for Precise Structural Verification

Civetone, or (Z)-cycloheptadec-9-en-1-one, is a macrocyclic ketone that has captivated chemists and perfumers for over a century.^[1] First isolated from the secretions of the African civet (*Civettictis civetta*), its potent, animalistic musk odor, which becomes alluring upon dilution, has made it a prized ingredient in the fragrance industry.^[1] The elucidation of its 17-membered ring structure by Leopold Ružička was a landmark in natural product chemistry.^[1] Today, with the advent of synthetic routes to **civetone**, its applications have expanded into various fields, including the development of novel flavorings and as a research tool in chemical ecology.

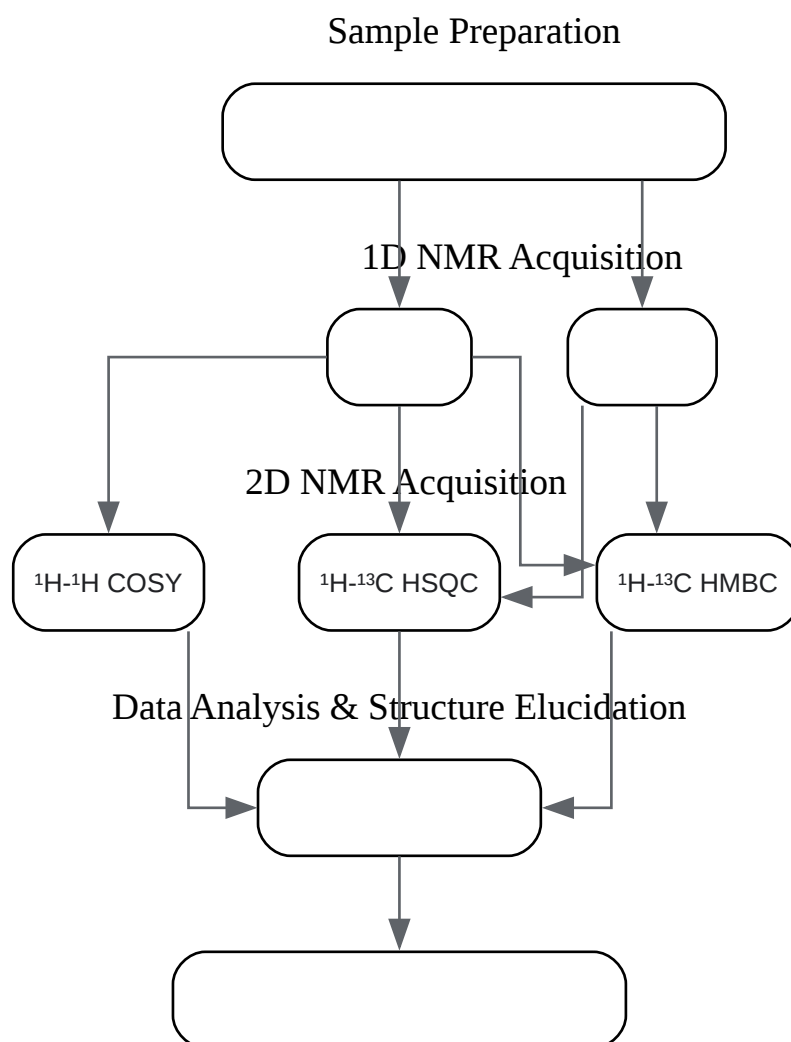
For researchers, scientists, and professionals in drug development and quality control, unambiguous structural confirmation of **civetone** is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for this purpose, providing a detailed atom-by-atom map of the molecule's connectivity and stereochemistry.

This application note provides a comprehensive guide to the structural characterization of **civetone** using a suite of modern NMR experiments, including ^1H NMR, ^{13}C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

The Strategic Approach to Civetone's NMR Analysis: A Self-Validating Workflow

The structural elucidation of **civetone** via NMR is a systematic process where each experiment provides a unique piece of the puzzle, and the collective data serves to validate the final structure. The inherent symmetry of the **civetone** molecule, which possesses a C_2 axis through the carbonyl group and the double bond, simplifies the spectra, with fewer unique signals than the total number of protons and carbons. This symmetry is a key feature to be confirmed by NMR.

The workflow for this analysis is designed to be a self-validating system. ^1H and ^{13}C NMR provide the fundamental chemical shift information. COSY establishes proton-proton connectivities, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range proton-carbon correlations, which are crucial for piecing together the entire carbon skeleton, especially around non-protonated carbons like the carbonyl group.



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Figure 1: Experimental workflow for the structural characterization of **civetone**.

Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

The quality of the NMR data is critically dependent on proper sample preparation. A homogenous solution free of particulate matter is essential for achieving sharp, well-resolved signals.

- Analyte: High-purity **civetone**.
- Solvent: Deuterated chloroform (CDCl_3) is a suitable choice due to its excellent dissolving power for nonpolar to moderately polar compounds and its well-separated residual solvent peak.
- Concentration:
 - For ^1H NMR: 5-10 mg of **civetone** in 0.6-0.7 mL of CDCl_3 .
 - For ^{13}C NMR and 2D experiments: 20-50 mg of **civetone** in 0.6-0.7 mL of CDCl_3 . Higher concentrations reduce the acquisition time required for experiments with lower natural abundance nuclei like ^{13}C .
- Procedure:
 - Weigh the desired amount of **civetone** directly into a clean, dry NMR tube.
 - Add the deuterated solvent to the appropriate volume.
 - Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Visually inspect for any undissolved particles.
 - If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulates.

NMR Data Acquisition: A Multi-faceted Approach

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

- ^1H NMR: This is the starting point for the analysis. It provides information on the number of different proton environments, their chemical shifts (indicating the electronic environment), signal integrations (proportional to the number of protons), and splitting patterns (revealing adjacent protons).
- ^{13}C NMR: This experiment identifies the number of unique carbon environments. The chemical shifts are highly indicative of the carbon type (alkane, alkene, carbonyl). Due to the

symmetry of **civetone**, only 9 signals are expected in the ^{13}C NMR spectrum.[1]

- ^1H - ^1H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][3][4] Cross-peaks in the COSY spectrum reveal the connectivity of proton spin systems, allowing for the tracing of the aliphatic chains in **civetone**.
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[5] Each cross-peak in the HSQC spectrum represents a C-H bond, providing a direct link between the ^1H and ^{13}C assignments.
- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are two to three bonds away.[6][7][8] This is essential for connecting the protonated fragments established by COSY and for identifying the positions of quaternary carbons, such as the carbonyl carbon in **civetone**.

Data Interpretation and Structural Elucidation of Civetone

The following table summarizes the expected ^1H and ^{13}C NMR data for **civetone**, with assignments based on published data and established chemical shift principles.

Atom Numbering	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm)	¹ H Multiplicity	Key COSY Correlations	Key HMBC Correlations
C1	~212.4	-	-	-	H2, H17
C2, C17	~40.0	~2.40	t	H3, H16	C1, C3, C4, C15, C16
C3, C16	~25.0	~1.60	m	H2, H4, H15, H17	C1, C2, C4, C5, C14, C15, C17
C4, C15	~29.0	~1.30	m	H3, H5, H14, H16	C2, C3, C5, C6, C13, C14, C16, C17
C5, C14	~29.2	~1.30	m	H4, H6, H13, H15	C3, C4, C6, C7, C12, C13, C15, C16
C6, C13	~29.4	~1.30	m	H5, H7, H12, H14	C4, C5, C7, C8, C11, C12, C14, C15
C7, C12	~29.6	~1.30	m	H6, H8, H11, H13	C5, C6, C8, C9, C10, C11, C13, C14
C8, C11	~26.0	~2.05	m	H7, H9, H10, H12	C6, C7, C9, C10, C12, C13
C9, C10	~130.1	~5.36	t	H8, H11	C7, C8, C11, C12

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration. Multiplicity: t = triplet, m = multiplet.

Analysis of Key Structural Features:

- **The Carbonyl Group (C1):** The ^{13}C NMR spectrum shows a characteristic downfield signal at approximately 212.4 ppm, indicative of a ketone carbonyl carbon.^{[1][9][10][11]} In the HMBC spectrum, this carbon will show correlations to the protons on the adjacent methylene groups (H2 and H17), confirming its position in the ring.
- **The Alkene Moiety (C9, C10):** A signal around 130.1 ppm in the ^{13}C spectrum corresponds to the two equivalent olefinic carbons.^[1] The attached protons (H9 and H10) appear as a triplet at approximately 5.36 ppm in the ^1H NMR spectrum, with the triplet multiplicity arising from coupling to the adjacent methylene protons (H8 and H11).^[1] The COSY spectrum will show a clear correlation between the olefinic protons (δ ~5.36 ppm) and the allylic protons (δ ~2.05 ppm). The (Z)- or cis-configuration of the double bond can be confirmed by the magnitude of the $^3\text{J}_{\text{HH}}$ coupling constant, which is typically in the range of 6-12 Hz for cis-alkenes.
- **The Aliphatic Chains:** The remaining signals in the upfield region of both the ^1H and ^{13}C spectra correspond to the methylene groups of the macrocyclic ring. Due to the molecule's symmetry, several of these methylene groups are chemically equivalent, leading to overlapping signals, particularly in the ^1H NMR spectrum. The COSY spectrum is invaluable here, allowing the tracing of the proton-proton connectivities from the protons adjacent to the carbonyl (H2, H17) down to the allylic protons (H8, H11). The HSQC spectrum will then unambiguously assign each proton signal to its corresponding carbon signal.

Conclusion: A Robust Protocol for Unambiguous Structural Confirmation

The combination of 1D and 2D NMR spectroscopy provides a powerful and self-validating methodology for the complete structural characterization of **civetone**. This application note outlines a robust protocol that enables researchers, scientists, and drug development professionals to confidently verify the identity and purity of this important macrocyclic ketone. The causality-driven approach, where each experiment logically builds upon the last, ensures a high degree of confidence in the final structural assignment. By following these detailed

protocols and understanding the principles behind each NMR experiment, users can effectively unveil the intricate molecular architecture of **civetone** and other related macrocyclic compounds.

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